1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Description
“1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea” is a urea derivative featuring a pyrazine core substituted with a pyridin-4-yl moiety at the 3-position and a 2,6-difluorophenyl group attached via a methylene-linked urea bridge. The compound’s molecular formula is C₁₈H₁₄F₂N₆O (calculated molecular weight: 392.35 g/mol).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O/c18-12-2-1-3-13(19)16(12)24-17(25)23-10-14-15(22-9-8-21-14)11-4-6-20-7-5-11/h1-9H,10H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWREXRGQUAZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has shown potential in various scientific research applications:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.
Medicine: The compound's unique structure makes it a candidate for drug development, potentially targeting specific biological pathways.
Industry: Its properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Pyrazine vs. Pyridopyrazine Cores
- The target compound’s pyrazine core differs from the pyridopyrazine scaffold in ’s compound . Pyridopyrazines (fused bicyclic systems) often exhibit enhanced rigidity and binding affinity to kinase ATP pockets compared to monocyclic pyrazines. However, pyrazine derivatives like the target compound may offer synthetic versatility and tunable solubility.
Substituent Effects
Urea vs. Amine Linkers
Pharmacological Implications
- The compound’s confirmed p38 MAP kinase inhibition suggests that the target urea derivative (with a similar pyridine-pyrazine motif) may share kinase-targeting activity but with modified potency or selectivity due to its urea linker .
- The furan-containing analogue (BJ51671) likely exhibits reduced basicity and altered pharmacokinetics compared to the pyridin-4-yl variant, though empirical data are needed .
Biological Activity
1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a difluorophenyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrazinyl side chain. The synthesis typically involves multi-step organic reactions, starting from the preparation of the difluorophenyl and pyrazolyl intermediates, followed by coupling reactions under controlled conditions to achieve high yield and purity .
Anticancer Properties
Research indicates that derivatives of urea compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. In vitro evaluations have demonstrated that these compounds can significantly reduce cell proliferation in cancer cell lines such as bladder and breast cancer models .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| NVP-BGJ398 | FGFR1-3 | RT112 (bladder) | 0.1 |
| Compound X | FGFR | MDA-MB-231 (breast) | 0.05 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to modulation of key pathways related to cell growth and survival .
Pharmacological Applications
The compound is being investigated for its potential therapeutic applications beyond oncology. Its ability to modulate enzyme activity suggests possible uses in treating diseases related to metabolic dysfunctions or inflammatory processes. Ongoing research aims to elucidate its full pharmacological profile.
Case Studies
Recent studies have highlighted the efficacy of similar urea derivatives in clinical settings. For example, a clinical trial involving a closely related compound demonstrated promising results in patients with advanced solid tumors, showcasing the potential for this class of compounds in targeted cancer therapy .
Table 2: Clinical Trials of Urea Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
